Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines, which are characterized by their fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,5-a]pyridine core. One common approach is the condensation of appropriate precursors, such as aminopyridines and bromo-substituted compounds, under specific reaction conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of reagents, reaction conditions, and purification methods are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with various biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: The compound has been investigated for its potential antituberculosis and anticancer properties. Its derivatives are being studied for their efficacy in treating infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate: This compound is structurally similar but lacks the amino group at the 5-position.
Methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate: This compound has a different substitution pattern on the pyridine ring.
Uniqueness: Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C9H8BrN3O2 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)5-2-6(10)7-3-12-4-13(7)8(5)11/h2-4H,11H2,1H3 |
InChI Key |
BWUUWOJNRKSOAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C=NC=C2C(=C1)Br)N |
Origin of Product |
United States |
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